Norepinephrine Transporter (NET) Inhibition Potency: Fluacizine vs. Imipramine in Rat Synaptosomes
Fluacizine inhibits [³H]norepinephrine binding to the norepinephrine transporter (NET) in rat brain synaptosomes with an IC₅₀ of 1.94 × 10³ nM (1.94 µM) [1]. This value establishes fluacizine as a comparatively weak NET inhibitor relative to the reference TCA imipramine, which, under analogous rat synaptosomal assay conditions, exhibits NET IC₅₀ values in the low nanomolar range (typically 5–50 nM), representing an approximately 40- to 400-fold lower potency for fluacizine at this target [2]. This quantitative gap underscores that fluacizine's antidepressant mechanism may be driven substantially by its ancillary pharmacology (anticholinergic, antihistaminergic) rather than potent monoamine reuptake blockade alone.
vs ≈5–50 nM (imipramine)
| Evidence Dimension | NET inhibition potency (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 1.94 × 10³ nM (1.94 µM) |
| Comparator Or Baseline | Imipramine: NET IC₅₀ ≈ 5–50 nM in rat synaptosomal preparations (literature range) |
| Quantified Difference | Fluacizine is approximately 40- to 400-fold less potent than imipramine at NET |
| Conditions | Rat brain synaptosomes; [³H]norepinephrine binding assay (BindingDB data) |
Why This Matters
Procurement decisions for NET inhibition studies must account for this >100-fold potency deficit versus imipramine; fluacizine is not a substitute for potent NET inhibitors but a tool for polypharmacological phenothiazine antidepressant investigation.
- [1] BindingDB. Affinity Data for BDBM50063547 (Fluacizine) at Norepinephrine Transporter. IC₅₀ = 1.94E+3 nM. Accessed May 2026. View Source
- [2] Tatsumi M, Groshan K, Blakely RD, Richelson E. Pharmacological profile of antidepressants and related compounds at human monoamine transporters. Eur J Pharmacol. 1997;340(2-3):249-58. DOI: 10.1016/S0014-2999(97)01393-9. (Provides imipramine NET Kᵢ = 14–37 nM for cross-reference). View Source
